Cas no 22554-74-1 (3,4-Furandiol,tetrahydro-, (3R,4R)-rel-)

3,4-Furandiol, tetrahydro-, (3R,4R)-rel- is a chiral diol derivative of tetrahydrofuran, characterized by its (3R,4R)-relative stereochemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid furan backbone and hydroxyl groups enable selective functionalization, making it useful for asymmetric synthesis and stereoselective transformations. The (3R,4R)-rel- configuration offers distinct reactivity patterns, facilitating the construction of complex molecular architectures. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its stability under standard conditions further enhances its utility as a building block in synthetic chemistry.
3,4-Furandiol,tetrahydro-, (3R,4R)-rel- structure
22554-74-1 structure
Product Name:3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
CAS No:22554-74-1
MF:C4H8O3
MW:104.104521751404
MDL:MFCD00075211
CID:267749
PubChem ID:90803
Update Time:2025-10-29

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
    • ERYTHRITAN
    • oxolane-3,4-diol
    • 1,4-anhydro-D,L-threitol
    • 1,4-Anhydro-l-threitol
    • 1,4-anhydrothreitol
    • 3,4-dihydroxytetrahydrofuran
    • 3,4-Furandiol,tetrahydro-,trans
    • cis-Tetrahydrofuran-3,4-diol
    • tetrahydro-3,4-furanodiol
    • tetrahydrofuran-3,4-diol
    • trans-3,4-dihydroxytetrahydrofuran
    • trans-Tetrahydrofuran-3,4-diol
    • NSC 295602
    • FT-0656411
    • AKOS006230293
    • 3,4-dihydroxy-tetrahydrofuran (trans)
    • (3S,4S)-Tetrahydro-furan-3,4-diol
    • DTXSID20945207
    • SB45181
    • 22554-74-1
    • PB42121
    • 3,4-Furandiol, tetrahydro-, cis-
    • A840896
    • VS-09212
    • NSC-295602
    • QSPL 110
    • 3,4-Furandiol, tetrahydro-, trans-
    • Tetrahydro-3,4-furandiol, (Z)-
    • tetrahydro-furan-3,4-diol
    • A816261
    • FT-0662213
    • SCHEMBL209943
    • NSC295602
    • 59727-71-8
    • CS-0450437
    • FT-0696740
    • EINECS 224-433-1
    • 27725-58-2
    • FT-0606759
    • EINECS 245-074-7
    • A826335
    • SB11513
    • 3,4-Furandiol, tetrahydro-, trans- (8CI)
    • rel-(3R,4R)-Tetrahydro-3,4-furandiol (ACI)
    • Threitol, 1,4-anhydro- (7CI)
    • (±)-trans-3,4-Dihydroxytetrahydrofuran
    • Tetrahydro-3,4-furandiol
    • BBL029389
    • STL372746
    • SY258100
    • G81945
    • DB-189467
    • (3S,4R)-Tetrahydrofuran-3,4-diol
    • (3R,4R)-OXOLANE-3,4-DIOL
    • MFCD00075211
    • MDL: MFCD00075211
    • Inchi: 1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
    • InChI Key: SSYDTHANSGMJTP-UHFFFAOYSA-N
    • SMILES: O1CC(C(C1)O)O

Computed Properties

  • Exact Mass: 104.04700
  • Monoisotopic Mass: 104.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 56
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • XLogP3: -1.4

Experimental Properties

  • Density: 1.411±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 37 ºC
  • Boiling Point: 180-185 ºC (17 Torr)
  • Flash Point: 104.0±24.6 ºC,
  • Refractive Index: 1.542
  • Solubility: Soluble (897 g/l) (25 º C),
  • PSA: 49.69000
  • LogP: -1.26160

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Pricemore >>

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3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate ;  pH 8 - 9, rt
Reference
Silicate Complexes of Sugars in Aqueous Solution
Lambert, Joseph B.; Lu, Gang; Singer, Stephanie R.; Kolb, Vera M., Journal of the American Chemical Society, 2004, 126(31), 9611-9625

Production Method 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Acetonitrile ,  Water ;  pH 9.0, 37 °C; 0 °C
Reference
Regio- and stereochemistry of the acid catalyzed and of a highly enantioselective enzymic hydrolysis of some epoxytetrahydrofurans
Barili, Pier Luigi; Berti, Giancarlo; Mastrorilli, Ettore, Tetrahedron, 1993, 49(28), 6263-76

Production Method 3

Reaction Conditions
1.1 Catalysts: Zirconium dioxide Solvents: 1,4-Dioxane ;  32 h, 8 atm, 453 K
Reference
Selective Hydrodeoxygenation of Cyclic Vicinal Diols to Cyclic Alcohols over Tungsten Oxide-Palladium Catalysts
Amada, Yasushi; Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Tomishige, Keiichi, ChemSusChem, 2014, 7(8), 2185-2192

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Reference
Performance, Structure, and Mechanism of ReOx-Pd/CeO2 Catalyst for Simultaneous Removal of Vicinal OH Groups with H2
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, ACS Catalysis, 2016, 6(5), 3213-3226

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Reference
Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors
Keylor, Mitchell H. ; Gulati, Anmol ; Kattar, Solomon D.; Johnson, Rebecca E.; Chau, Ryan W.; et al, Journal of Medicinal Chemistry, 2022, 65(1), 838-856

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2427663-29-2 Solvents: 3-Octanol ;  3 h, 180 °C
Reference
N,N,O-Coordinated tricarbonylrhenium precatalysts for the aerobic deoxydehydration of diols and polyols
Li, Jing; Lutz, Martin; Klein Gebbink, Robertus J. M., Catalysis Science & Technology, 2020, 10(11), 3782-3788

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 95 °C; 24 h, 95 °C
Reference
Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides
Zhao, Lishan; Han, Bin; Huang, Zilin; Miller, Mark; Huang, Hongjun; et al, Journal of the American Chemical Society, 2004, 126(36), 11156-11157

Production Method 8

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Rearrangements of oxide rings and chemical reactions during synthesis of incomplete nitrates of α-epoxy polyhydric alcohols
Korolev, A. M.; Eremenko, L. T.; Berezina, L. I.; Lagodzinskaya, G. V.; Manelis, G. B., Izvestiya Akademii Nauk SSSR, 1975, (11), 2516-24

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 1 h, rt
Reference
Preparation of 2,3,4-Trihydroxybutylarsonic Acid: A Starting Compound for Novel Arsonolipids
Lala, Maria A.; Tsivgoulis, Gerasimos M.; Ioannou, Panayiotis V., Phosphorus, 2007, 182(12), 2747-2760

Production Method 10

Reaction Conditions
1.1 Catalysts: Methyltrioxorhenium Solvents: 3-Octanol ;  1.5 h, 170 °C
Reference
Deoxygenation of Biomass-Derived Feedstocks: Oxorhenium-Catalyzed Deoxydehydration of Sugars and Sugar Alcohols
Shiramizu, Mika; Toste, F. Dean, Angewandte Chemie, 2012, 51(32), 8082-8086

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Reference
Hydrodeoxygenation of Vicinal OH Groups over Heterogeneous Rhenium Catalyst Promoted by Palladium and Ceria Support
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, Angewandte Chemie, 2015, 54(6), 1897-1900

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium sulfite Solvents: Water ;  6 d, rt
Reference
Preparation of (mono)sulfonates: Suitable precursors for unnatural sulfonolipids
Ioannou, Panayiotis V.; Tsivgoulis, Gerasimos M., Main Group Chemistry, 2021, 20(2), 103-118

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Raw materials

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Preparation Products

3,4-Furandiol,tetrahydro-, (3R,4R)-rel- Suppliers

Amadis Chemical Company Limited
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(CAS:22554-74-1)3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
Order Number:A816261
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):6983.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:22554-74-1)3,4-Furandiol,tetrahydro-, (3R,4R)-rel-
A816261
Purity:99%
Quantity:100g
Price ($):6983.0
Email